4-Acetyl-2,2-dimethyloxolan-3-one
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Overview
Description
4-Acetyl-2,2-dimethyloxolan-3-one is an organic compound with the molecular formula C8H12O3 It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-2,2-dimethyloxolan-3-one typically involves the reaction of 2,2-dimethyl-1,3-propanediol with acetic anhydride. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the acetylation process. The reaction mixture is then heated to promote the formation of the oxolane ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: 4-Acetyl-2,2-dimethyloxolan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted oxolane derivatives.
Scientific Research Applications
4-Acetyl-2,2-dimethyloxolan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 4-Acetyl-2,2-dimethyloxolan-3-one involves its interaction with specific molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the oxolane ring provides stability and rigidity to the molecule. These interactions can influence various biochemical pathways and processes, making the compound valuable in research and development.
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: These compounds share some structural similarities and are known for their biological activities.
2,2-Dimethyl-1,3-propanediol: A precursor in the synthesis of 4-Acetyl-2,2-dimethyloxolan-3-one.
Acetyl derivatives: Compounds with acetyl groups that exhibit similar reactivity.
Uniqueness: this compound is unique due to its specific ring structure and the presence of both acetyl and oxolane functionalities. This combination imparts distinct chemical properties and reactivity, making it a versatile compound in various applications.
Properties
Molecular Formula |
C8H12O3 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
4-acetyl-2,2-dimethyloxolan-3-one |
InChI |
InChI=1S/C8H12O3/c1-5(9)6-4-11-8(2,3)7(6)10/h6H,4H2,1-3H3 |
InChI Key |
ISKOADONTARURN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1COC(C1=O)(C)C |
Origin of Product |
United States |
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